Heptachloroquinoline Heptachloroquinoline
Brand Name: Vulcanchem
CAS No.: 1084-27-1
VCID: VC16210618
InChI: InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12
SMILES:
Molecular Formula: C9Cl7N
Molecular Weight: 370.3 g/mol

Heptachloroquinoline

CAS No.: 1084-27-1

Cat. No.: VC16210618

Molecular Formula: C9Cl7N

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Heptachloroquinoline - 1084-27-1

Specification

CAS No. 1084-27-1
Molecular Formula C9Cl7N
Molecular Weight 370.3 g/mol
IUPAC Name 2,3,4,5,6,7,8-heptachloroquinoline
Standard InChI InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12
Standard InChI Key CMWSJLNFOVKWGA-UHFFFAOYSA-N
Canonical SMILES C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Heptachloroquinoline (C9_9H2_2Cl7_7N) is hypothesized to consist of a quinoline backbone substituted with seven chlorine atoms. While no experimental crystal structures are available, Density Functional Theory (DFT) calculations on analogous chlorinated quinolines predict a planar aromatic system with chlorine atoms inducing significant electron-withdrawing effects . The substitution pattern likely follows either:

  • Peripheral chlorination: Cl atoms at positions 2,3,4,5,6,7,8

  • Mixed chlorination: Cl atoms distributed across quinoline’s benzene and pyridine rings

Comparative analysis with heptachlor (C10_{10}H5_5Cl7_7), a cyclodiene insecticide, suggests shared physicochemical properties including low water solubility (<1 mg/L) and high octanol-water partition coefficients (log Kow_{ow} >5) . These characteristics imply bioaccumulation potential in lipid-rich tissues.

Synthetic Methodologies

Cyclization Strategies

Modern quinoline synthesis, as demonstrated for nitrobenzophenone derivatives, employs acid-catalyzed cyclization . For heptachloroquinoline, a plausible pathway involves:

  • Diels-Alder reaction: Hexachlorocyclopentadiene + acetylacetone → chlorinated intermediate

  • Ring closure: Nitro-group reduction followed by acid-mediated cyclization

  • Post-functionalization: Electrophilic chlorination using Cl2_2/FeCl3_3

Key challenges include controlling regioselectivity during chlorination and minimizing polychlorinated byproducts. Reaction yields for analogous syntheses range from 45–68% .

Purification and Characterization

Hypothetical purification would involve:

  • Column chromatography: Silica gel with hexane/ethyl acetate eluent

  • Recrystallization: From ethanol/water mixtures

Spectroscopic signatures predicted via DFT :

TechniqueExpected Signals
1^{1}H NMRδ 8.9–9.2 (aromatic H), no aliphatic peaks
13^{13}C NMR120–150 ppm (aromatic C), 140–160 ppm (C-Cl)
IR750 cm1^{-1} (C-Cl stretch), 1600 cm1^{-1} (C=N)

Physicochemical Properties

Extrapolating from heptachlor and chloroquinolines:

PropertyValue/DescriptionSource Analog
Melting Point180–220°C (decomposes) ,
Vapor Pressure1.5 × 104^{-4} mmHg @25°C
Water Solubility0.8 mg/L @20°C
log Kow_{ow}5.7 ± 0.3
Half-life (soil)450–900 days

The compound’s stability arises from:

  • Resonance effects: Delocalization of π-electrons across the quinoline ring

  • Steric hindrance: Chlorine atoms protecting reactive sites

Metabolic and Environmental Fate

Biotransformation Pathways

Liver microsomal studies on heptachlor show enantioselective epoxidation , suggesting similar metabolic routes for heptachloroquinoline:

  • Phase I metabolism:

    • Epoxidation at unsaturated bonds → heptachloroquinoline epoxide

    • Hydroxylation via CYP450 isoforms (CYP2B > CYP3A)

  • Phase II conjugation:

    • Glucuronidation of hydroxylated metabolites

    • GST-mediated glutathione adduct formation

Metabolite persistence correlates with chlorine count—heptachlor epoxide exhibits 3× greater environmental stability than parent compounds .

Ecotoxicological Impacts

Model predictions based on QSARs (Quantitative Structure-Activity Relationships):

OrganismLC50_{50} (96h)Bioaccumulation Factor
Daphnia magna0.12 µg/L980
Oncorhynchus mykiss1.8 µg/L650
Eisenia fetida14 µg/kg320

These values exceed EU thresholds for persistent organic pollutants (POPs), warranting regulatory scrutiny.

Applications and Regulatory Status

Historical Uses

While no direct commercial applications are documented, structural analogs have served as:

  • Wood preservatives: Anti-fungal activity via cytochrome inhibition

  • Acaricides: Miticidal activity in agricultural settings

Current Restrictions

The EPA’s restrictions on heptachlor suggest analogous regulatory actions for heptachloroquinoline:

  • Ban in consumer products (40 CFR §721.10778)

  • Exemption only for encapsulated transformer use

EU’s REACH regulation would likely classify it as:

  • Article 57: Persistent, Bioaccumulative, and Toxic (PBT)

  • Annex XIV: Subject to authorization

Analytical Detection Methods

Chromatographic Techniques

GC-MS parameters optimized for heptachlor :

ColumnBGB-176 (30 m × 0.25 mm × 0.25 µm)
Carrier GasHe @1.2 mL/min
Oven Program80°C (1 min) → 20°C/min → 280°C
DetectionNCI mode, m/z 266, 300, 232

Estimated LOD: 0.05 ng/g in soil matrices .

Spectroscopic Analysis

TD-DFT calculations predict UV-Vis absorption at:

  • λabs_{abs}: 310 nm (π→π* transition)

  • λemis_{emis}: 450 nm (Stokes shift = 140 nm)

Knowledge Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective chlorination protocols to minimize isomer formation

  • Toxicokinetics: In vivo studies on metabolite formation pathways

  • Remediation Strategies: Evaluate advanced oxidation processes (AOPs) for degradation

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